Bienvenue dans la boutique en ligne BenchChem!

(S)-4-(4-Chlorophenyl)pyrrolidin-2-one

Chiral Synthesis GABAergic Intermediates Enantioselective Chromatography

(S)-4-(4-Chlorophenyl)pyrrolidin-2-one is a chiral lactam featuring a single stereocenter at the 4-position of the pyrrolidin-2-one ring, substituted with a 4-chlorophenyl group. With a molecular weight of 195.65 g/mol, it is structurally related to the cyclic derivatives of γ-aminobutyric acid (GABA) and serves as a critical enantiopure intermediate, notably in the synthesis of (S)-Baclofen.

Molecular Formula C10H10ClNO
Molecular Weight 195.65
CAS No. 123632-31-5
Cat. No. B2610893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(4-Chlorophenyl)pyrrolidin-2-one
CAS123632-31-5
Molecular FormulaC10H10ClNO
Molecular Weight195.65
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1
InChIKeyOVRPDYOZYMCTAK-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-4-(4-Chlorophenyl)pyrrolidin-2-one (CAS 123632-31-5): A Chiral Pyrrolidinone Building Block for GABAergic Research


(S)-4-(4-Chlorophenyl)pyrrolidin-2-one is a chiral lactam featuring a single stereocenter at the 4-position of the pyrrolidin-2-one ring, substituted with a 4-chlorophenyl group . With a molecular weight of 195.65 g/mol, it is structurally related to the cyclic derivatives of γ-aminobutyric acid (GABA) and serves as a critical enantiopure intermediate, notably in the synthesis of (S)-Baclofen [1]. This compound is distinct from its racemic mixture, (4RS)-4-(4-chlorophenyl)pyrrolidin-2-one (CAS 22518-27-0), which is a recognized pharmacopoeial impurity standard [2].

Why (S)-4-(4-Chlorophenyl)pyrrolidin-2-one Cannot Be Replaced by the Racemate or (R)-Enantiomer in Stereospecific Synthesis


In medicinal chemistry, the absolute configuration of a chiral building block directly dictates the stereochemistry of the final active pharmaceutical ingredient (API), which in turn governs its pharmacological profile. For GABAergic drugs like Baclofen, the (R)-enantiomer is the active GABAB agonist, while the (S)-enantiomer is inactive and can even be toxic [1]. Therefore, using the racemic lactam (4RS) or the wrong enantiomer (R) as an intermediate precludes the synthesis of enantiomerically pure (S)-Baclofen or related (S)-configured GABA analogs, leading to a mixture of active and inactive/toxic products that fail regulatory standards for chiral purity [2]. This makes the (S)-lactam irreplaceable for research targeting the (S)-enantiomer pathway.

Head-to-Head Comparison: (S)-4-(4-Chlorophenyl)pyrrolidin-2-one vs. Its Closest Analogs


Chiral Configuration: Defined (S)-Stereochemistry vs. Racemic and (R) Forms

The target compound is a single enantiomer with a defined (S)-configuration at the 4-position . Its optical rotation is reported as (+), distinguishing it from the (-)-rotating (R)-enantiomer (CAS 123632-35-9) and the optically inactive racemic mixture (CAS 22518-27-0) . This stereochemical purity is essential for synthetic pathways where the configuration of the final molecule is critical, such as in the documented resolution and conversion of the (S)-lactam to (S)-Baclofen hydrochloride with a 97% yield [1].

Chiral Synthesis GABAergic Intermediates Enantioselective Chromatography

Regulatory Application: Chiral Building Block vs. Pharmacopoeial Impurity Standard

The racemic 4-(4-chlorophenyl)pyrrolidin-2-one is officially designated as 'Baclofen Related Compound A' or 'Impurity A' by pharmacopoeias such as the USP and EP, used as a reference standard for achiral purity testing [1]. The single (S)-enantiomer, however, is not a standard impurity but a valued reagent for generating enantiopure APIs. A validated CE method achieved baseline separation of the racemic impurity from both (R)- and (S)-baclofen enantiomers, with the impurity migrating first, underscoring its distinct analytical profile [2].

Pharmaceutical Analysis Chiral Impurity Profiling Reference Standards

Synthetic Utility: High-Yield Conversion to (S)-Baclofen Via a Validated Route

A 2015 study demonstrated the practical utility of enantiomerically pure β-aryl-γ-lactams. The (S)-configured lactam (the target compound) was successfully transformed into (S)-Baclofen hydrochloride in 97% yield under standard conditions [1]. This route provides a reference point for researchers requiring (S)-Baclofen, which is pharmacologically distinct from the therapeutically used (R)-enantiomer.

Methodology Enantioselective Synthesis Baclofen

Optimal Application Scenarios for Procuring (S)-4-(4-Chlorophenyl)pyrrolidin-2-one


Stereospecific Synthesis of (S)-Configured GABA-B Receptor Ligands

When the research objective is to explore the (S)-enantiomer side of the structure-activity relationship (SAR) for GABA-B agonists like Baclofen or its analogs, only the (S)-lactam provides the correct stereochemical entry point. Using the racemate would require a wasteful and time-consuming chiral resolution step at a later stage. The 97% conversion yield to (S)-Baclofen hydrochloride validates its efficiency as a precursor [1].

Chiral Method Development and Enantiomeric Purity Assessment

The single (S)-enantiomer is required to create calibration curves and validate chiral chromatographic or electrophoretic methods. In the publication by Pharm Biomed Anal, baseline separation of baclofen enantiomers and the lactam impurity was achieved, but such methods require a pure single enantiomer to confirm retention times and resolution, which the racemate cannot provide [2].

Investigating the Pharmacological Differences of Chiral Lactam Intermediates

While the biological activity of the target compound itself is not well-documented, its role as a direct synthetic precursor to the pharmacologically distinct (S)-Baclofen makes it essential for studies investigating the differential effects of baclofen enantiomers. It is known that (S)-Baclofen can exhibit toxicity and antagonize the effects of the active (R)-enantiomer, making the pure (S)-lactam a necessary starting point for producing the material for such studies [3].

Quote Request

Request a Quote for (S)-4-(4-Chlorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.